Product packaging for N-Nitrosonornicotine(Cat. No.:CAS No. 16543-55-8)

N-Nitrosonornicotine

Cat. No.: B136066
CAS No.: 16543-55-8
M. Wt: 177.20 g/mol
InChI Key: XKABJYQDMJTNGQ-VIFPVBQESA-N
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Description

N'-Nitrosonornicotine (NNN) is a tobacco-specific nitrosamine (TSNA) produced during the curing and processing of tobacco . It is classified by the International Agency for Research on Cancer (IARC) as a Group 1 carcinogen, meaning it is carcinogenic to humans . NNN is a key compound in research focused on understanding the mechanisms of tobacco-induced carcinogenesis and is found in a variety of tobacco products, including smokeless tobacco, cigarettes, and cigars . In research settings, NNN is primarily used to study its metabolic activation and mechanism of action. The compound requires metabolic activation by cytochrome P450 enzymes to exert its carcinogenic effects . This activation occurs mainly through 2'-hydroxylation or 5'-hydroxylation pathways . The resulting hydroxylated intermediates spontaneously decompose to form reactive diazohydroxides and alkyldiazonium ions . These electrophiles can attack DNA to form promutagenic DNA adducts, such as pyridyloxobutyl (POB)-DNA adducts and pyridyl-N-pyrrolidinyl (py-py)-DNA adducts . If not properly repaired, these DNA lesions can lead to mutations and ultimately tumor formation . The (S)-enantiomer of NNN has been identified as a particularly potent oral cavity carcinogen in rodent models . This product is provided for research purposes to study carcinogenesis, metabolic pathways, DNA adduct formation, and the molecular basis of cancers associated with tobacco use, particularly of the oral cavity, esophagus, and nasal mucosa . It is intended for research use only by trained laboratory personnel. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O B136066 N-Nitrosonornicotine CAS No. 16543-55-8

Properties

IUPAC Name

3-[(2S)-1-nitrosopyrrolidin-2-yl]pyridine
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InChI

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m0/s1
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InChI Key

XKABJYQDMJTNGQ-VIFPVBQESA-N
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Canonical SMILES

C1CC(N(C1)N=O)C2=CN=CC=C2
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Isomeric SMILES

C1C[C@H](N(C1)N=O)C2=CN=CC=C2
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Molecular Formula

C9H11N3O
Record name N-NITROSONORNICOTINE
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DSSTOX Substance ID

DTXSID4021476
Record name N′-Nitrosonornicotine
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Molecular Weight

177.20 g/mol
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Physical Description

N-nitrosonornicotine appears as white crystalline flakes or yellow oil that solidifies on standing in the cold. (NTP, 1992), Yellow liquid; [HSDB]
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Boiling Point

309 °F at 0.2 mmHg (NTP, 1992), BP: 154 °C at 0.2 mm Hg
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Solubility

Insoluble (NTP, 1992)
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Vapor Pressure

0.000512 [mmHg]
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Color/Form

Yellow oil

CAS No.

16543-55-8, 84237-38-7
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Melting Point

117 °F (NTP, 1992), 47 °C
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Formation Pathways and Environmental Occurrence of N Nitrosonornicotine

Endogenous Formation Mechanisms

Endogenous formation refers to the synthesis of NNN within the body. This process involves the chemical reaction of precursors under physiological conditions.

The fundamental mechanism for the endogenous formation of NNN is the in vivo nitrosation of nornicotine (B190312). dfg.de This chemical reaction involves a nitrosating agent, typically derived from dietary nitrates, reacting with the secondary amine group of nornicotine. dfg.denih.gov Nornicotine is a metabolite of nicotine (B1678760) and is also naturally present in tobacco. wikipedia.orgwikipedia.org The acidic environment of the stomach provides favorable conditions for this nitrosation to occur after saliva containing nornicotine and nitrite (B80452) is swallowed. wikipedia.orgnih.gov Evidence of endogenous NNN formation has been observed in users of oral nicotine replacement therapies and e-cigarettes, where trace amounts of NNN can be formed. wikipedia.orgnih.govacs.org Studies in rats have also demonstrated that NNN can be formed in vivo when treated with nornicotine and nitrite. dfg.denih.gov

The oral cavity plays a significant role in the initial steps of endogenous NNN formation. Dietary nitrates are reduced to nitrites by the oral microflora. nih.gov This salivary nitrite can then react with nornicotine present in the saliva. nih.govdfg.de Research has shown that NNN can be formed from nornicotine in human saliva without the addition of any other substances. dfg.denih.gov While nornicotine is the primary precursor for this reaction, nicotine can also be nitrosated to form NNN, although at a much slower rate. dfg.denih.gov The concentration of salivary nitrite is generally much higher than that of nornicotine, suggesting that the availability of nornicotine is the limiting factor in this formation process. nih.govacs.org

Table 1: Factors Influencing Endogenous NNN Formation

FactorRole in NNN FormationPrimary Location
NornicotinePrimary precursor amine for nitrosation. dfg.denih.govSaliva, Stomach
Salivary NitriteNitrosating agent derived from dietary nitrate (B79036) reduction by oral bacteria. nih.govOral Cavity
Stomach AcidityProvides an optimal acidic environment for the nitrosation reaction. wikipedia.orgnih.govStomach

Exogenous Formation Mechanisms in Tobacco Products

Exogenous formation of NNN occurs outside the body, primarily during the cultivation, curing, processing, and storage of tobacco. wikipedia.org

The levels of NNN in tobacco products are significantly influenced by the methods used for curing and processing. While green, freshly harvested tobacco leaves contain minimal to no NNN, its formation and accumulation occur predominantly during the post-harvest curing process. nih.gov Different curing methods result in varying levels of NNN. For instance, air-cured Burley tobacco generally has higher concentrations of NNN compared to flue-cured tobaccos. nih.govaacrjournals.org The method of firing the curing barn also has an impact; direct-fired barns can lead to higher levels of tobacco-specific nitrosamines compared to indirect-fired systems. nih.gov Other factors that contribute to higher NNN levels include the use of certain parts of the tobacco plant like the midribs, and storage of tobacco under humid conditions which encourages microbial growth. nih.govtandfonline.com

Table 2: Influence of Tobacco Type and Curing Method on NNN Levels

Tobacco Type/Curing MethodGeneral Impact on NNN LevelsReason
Air-Cured Burley TobaccoHigher NNN levels. nih.govaacrjournals.orgLonger curing time at lower temperatures allows for more microbial activity.
Flue-Cured TobaccoLower NNN levels compared to air-cured. Faster curing at higher temperatures is less conducive to microbial nitrate reduction.
Direct-Fired CuringCan increase TSNA formation. Combustion byproducts can act as nitrosating agents.
Indirect-Fired CuringResults in lower TSNA levels. nih.govReduces exposure of tobacco to combustion-generated nitrosating agents.

Microorganisms play a critical role in the formation of NNN in tobacco. tandfonline.comnih.gov During the curing process, a variety of bacteria present on the tobacco leaves facilitate the conversion of nitrate, which is absorbed from the soil by the plant, into nitrite. nih.gov This microbially-generated nitrite is a key nitrosating agent that then reacts with tobacco alkaloids, primarily nornicotine, to form NNN. nih.govresearchgate.net The enzymatic process responsible for this is known as dissimilatory nitrate reduction, carried out by nitrate reductases present in these microorganisms. nih.gov Therefore, conditions that promote the growth of these nitrite-producing bacteria during curing and storage, such as high humidity and temperature, can lead to increased levels of NNN in the final tobacco product. nih.govtandfonline.com

Metabolic Activation and Biotransformation of N Nitrosonornicotine

Cytochrome P450-Mediated Hydroxylation Pathways

The principal route of metabolic activation for NNN is α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. acs.orgimpactfactor.org This process involves the introduction of a hydroxyl group at either the 2'- or 5'-carbon of the pyrrolidine (B122466) ring of NNN. nih.govacs.org These hydroxylation reactions produce unstable intermediates that can spontaneously decompose to form highly reactive electrophiles, which in turn can form DNA adducts. nih.gov

2'-Hydroxylation: Enzymatic Mechanisms and Interspecies Variations

The 2'-hydroxylation of NNN is a key activation pathway, particularly implicated in esophageal carcinogenesis in rat models. nih.gov This reaction leads to the formation of an unstable intermediate, 2'-hydroxyNNN, which then breaks down to generate 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (keto alcohol). acs.orgnih.gov The mechanism involves an initial hydrogen abstraction from the 2'-carbon by the active oxygen species of the CYP enzyme, followed by a rebound reaction where the hydroxyl group is transferred to the carbon center. nih.gov

Interspecies variations are significant in the 2'-hydroxylation of NNN. For instance, in rats, the ratio of 2'- to 5'-hydroxylation is typically 2-4 in the esophagus and nasal mucosa, which are the primary target tissues for NNN-induced carcinogenesis in this species. iarc.fr Studies with various P450 isoforms have shown that while most P450 2A enzymes can catalyze (R)-NNN 2'-hydroxylation, this activity is not observed for the (S)-NNN enantiomer. nih.gov Specifically, human CYP2A6 does not catalyze (S)-NNN 2'-hydroxylation. nih.gov

5'-Hydroxylation: Enzymatic Mechanisms and Interspecies Variations

The 5'-hydroxylation of NNN is another major metabolic activation pathway. This process yields 5'-hydroxyNNN, an unstable intermediate that decomposes to 4-hydroxy-4-(3-pyridyl)butanal, which then cyclizes to form 5-(3-pyridyl)-2-hydroxytetrahydrofuran (B1210183) (lactol). nih.gov Similar to 2'-hydroxylation, the enzymatic mechanism involves hydrogen abstraction and rebound steps catalyzed by CYP enzymes. nih.gov

Evidence suggests that 5'-hydroxylation is a predominant activation pathway in human enzyme systems and in some non-human primates. researchgate.net In human liver microsomes, NNN is primarily metabolized via 5'-hydroxylation, a reaction strongly correlated with CYP2A6 activity. nih.gov P450 2A enzymes generally exhibit lower K_m and higher k_cat/K_m values for 5'-hydroxylation of both (R)- and (S)-NNN compared to other nitrosamines. nih.gov Interestingly, while differing by only 11 amino acids, mouse P450 2A4 and 2A5 are the least and most efficient catalysts of NNN 5'-hydroxylation, respectively, highlighting significant interspecies and even intrasubfamily differences in catalytic efficiency. nih.gov

Role of Specific Cytochrome P450 Isoforms (e.g., CYP2A6, CYP2A3) in N'-Nitrosonornicotine Activation

Several cytochrome P450 isoforms are involved in the metabolic activation of NNN, with CYP2A6 and CYP2A3 playing prominent roles in humans and rats, respectively.

CYP2A6: In humans, CYP2A6 is a key enzyme in the metabolic activation of NNN. researchwithrutgers.comaacrjournals.org It is primarily responsible for the 5'-hydroxylation of NNN in the liver. nih.gov The catalytic efficiency of CYP2A6 in metabolizing NNN is significant, and genetic variations in the CYP2A6 gene can influence an individual's susceptibility to the carcinogenic effects of tobacco-specific nitrosamines. aacrjournals.orgmdpi.com While efficient at 5'-hydroxylation, human CYP2A6 shows no activity for the 2'-hydroxylation of (S)-NNN. nih.gov

CYP2A3: In rats, CYP2A3 is a critical enzyme for NNN metabolism, particularly in the esophagus and nasal mucosa. oup.comresearchgate.net It efficiently catalyzes the α-hydroxylation of NNN and other nitrosamines. oup.com The expression of CYP2A3 in these target tissues likely contributes to the organ-specific carcinogenicity of NNN in rats. iarc.fr The distribution of DNA adducts formed from NNN in rats mirrors the expression profile of CYP2A3. nih.gov

The table below summarizes the kinetic parameters of various P450 2A enzymes for NNN hydroxylation.

EnzymeSubstratePathwayK_m (µM)k_cat (pmol/min/nmol P450)k_cat/K_m (pmol/min/nmol P450/µM)
P450 2A3 (rat) (R)-NNN2'-Hydroxylation0.73--
(R)-NNN5'-Hydroxylation0.74--
(S)-NNN5'-Hydroxylation69--
P450 2A4 (mouse) (R)-NNN2'-Hydroxylation66--
(R)-NNN5'-Hydroxylation69--
(S)-NNN5'-Hydroxylation69--
P450 2A5 (mouse) (R)-NNN2'-Hydroxylation1.1--
(R)-NNN5'-Hydroxylation1.2--
(S)-NNN5'-Hydroxylation2.3--
P450 2A6 (human) (R)-NNN5'-Hydroxylation2.1953454
(S)-NNN5'-Hydroxylation3.2--
P450 2A13 (human) (R)-NNN2'-Hydroxylation1.1--
(R)-NNN5'-Hydroxylation1.2--
(S)-NNN5'-Hydroxylation1.7--

Data compiled from multiple sources. nih.govnih.gov Note: Some k_cat values were not reported in the source material.

Alternative Metabolic Pathways

In addition to cytochrome P450-mediated hydroxylation, NNN can undergo several other metabolic transformations, which are generally considered detoxification pathways.

Pyridine (B92270) N-Oxidation and Glucuronidation

Pyridine N-oxidation and glucuronidation are two major detoxification pathways for NNN. nih.gov Pyridine N-oxidation results in the formation of N'-nitrosonornicotine-1-N-oxide (NNN-N-oxide). nih.govnih.gov This metabolite has been detected in the urine of animals and humans exposed to NNN, although it typically represents a minor percentage of the administered dose, suggesting that pyridine N-oxidation is a less prominent detoxification route compared to α-hydroxylation activation. nih.govnih.gov

Glucuronidation is a common phase II metabolic process where a glucuronic acid moiety is attached to the NNN molecule, increasing its water solubility and facilitating its excretion. hyphadiscovery.comnih.gov This process can occur on the pyridine nitrogen, forming an N-glucuronide. nih.gov The measurement of total NNN in urine, which includes free NNN and its glucuronide, is used as a biomarker of NNN exposure. nih.gov

Denitrosation and Norcotinine Formation

Denitrosation is a detoxification pathway that involves the removal of the nitroso group from NNN, which can lead to the formation of nornicotine (B190312). evitachem.comnih.gov This reaction can occur under acidic conditions. evitachem.com

Formation of N-Nitrosamides from N'-Nitrosonornicotine

The metabolic activation of N'-Nitrosonornicotine (NNN) is primarily understood to proceed through α-hydroxylation, which creates unstable intermediates leading to DNA damage. However, recent research has explored an alternative pathway involving the further oxidation of these intermediates to form more stable compounds known as N-nitrosamides. nih.govumn.edu

It has been hypothesized that cytochrome P450 (P450) enzymes might retain the highly unstable α-hydroxynitrosamine intermediates within their active sites long enough to perform a second oxidation, or "processive oxidation". nih.gov This process would convert the α-hydroxynitrosamines into corresponding N-nitrosamides. While these nitrosamides are formed in low amounts, their increased stability compared to α-hydroxynitrosamines could make them biologically significant. nih.govumn.edu

In vitro studies using a P450 2A6 system have demonstrated the formation of the nitrosamide N'-nitrosonorcotinine (NNC) from NNN. nih.gov This finding confirms that N-nitrosamides are novel metabolites in the P450-mediated metabolism of NNN. The half-life of NNC at a pH of 7.4 and a temperature of 37 °C has been determined, showing it to be significantly more stable than the corresponding α-hydroxynitrosamine intermediate. nih.gov

CompoundHalf-life at pH 7.4, 37°C (minutes)
N'-nitrosonorcotinine (NNC)7 - 35

Tissue-Specific Metabolism of N'-Nitrosonornicotine in Biological Systems

The metabolism of N'-Nitrosonornicotine (NNN) varies significantly across different biological systems, tissues, and species, which is a key factor in its organ-specific carcinogenicity. acs.orgacs.org The primary metabolic activation of NNN is initiated by cytochrome P450 (CYP450) enzymes through hydroxylation at the α-carbons of the pyrrolidine ring, specifically at the 2' and 5' positions. nih.govacs.orgacs.org These reactions, known as 2'-hydroxylation and 5'-hydroxylation, produce unstable intermediates that can break down to form reactive electrophiles, which in turn can bind to DNA, forming adducts such as pyridyloxobutyl (POB)-DNA. nih.govmdpi.com

A critical distinction in NNN metabolism exists between humans and rodents. In rats, particularly in the esophagus, 2'-hydroxylation is the predominant and critical activation pathway. nih.govacs.orgoup.com Conversely, 5'-hydroxylation is the major metabolic activation pathway in human enzyme systems, such as in the liver, as well as in non-human primates. nih.govresearchgate.netnih.gov

Metabolism in Rodents:

Rat: The esophagus is a primary target for NNN-induced tumors in rats, which correlates with the tissue's unique ability to preferentially metabolize NNN via 2'-hydroxylation. acs.orgoup.comoup.com Studies comparing different tissues in the F-344 rat have shown that while the rate of total α-hydroxylation is similar in the liver and esophagus, the ratio of 2'- to 5'-hydroxylation is significantly higher in the esophagus. acs.orgacs.org For instance, the ratio of 2'- to 5'-hydroxylation in esophageal microsomes was found to be 3.1:1.0, compared to 0.7:1.0 in liver microsomes. acs.orgacs.org Metabolism of the two enantiomers of NNN also differs; (S)-NNN is metabolized predominantly by 2'-hydroxylation in the rat esophagus, while (R)-NNN favors the 5'-hydroxylation pathway. acs.orgacs.org The high affinity for NNN metabolism in esophageal microsomes suggests the presence of a unique, highly active enzyme in this tissue. acs.orgacs.org In rat lung and nasal cavity, 5'-hydroxylation is catalyzed primarily by CYP2A3, leading to high levels of specific DNA adducts in these tissues. mdpi.comresearchgate.net

Mouse: In cultured peripheral lung from A/J mice, NNN is metabolized through both 2'- and 5'-hydroxylation pathways. aacrjournals.org

Hamster: In contrast to rats, the ratio of 2'- to 5'-hydroxylation in cultured Syrian golden hamster esophagus was found to be only 0.3. oup.com

Metabolism in Human Tissues:

Cultured human tissues, including the buccal mucosa, trachea, esophagus, bronchi, and peripheral lung, are all capable of metabolizing NNN through α-carbon hydroxylation. nih.govpnas.orgnih.gov However, the extent of this metabolic activation in human tissues is considerably lower, ranging from 1/10th to 1/100th of that observed in animal tissues. pnas.orgnih.gov

Liver: The human liver primarily metabolizes NNN via 5'-hydroxylation, a reaction strongly correlated with the activity of the CYP2A6 enzyme. oup.com In contrast, 2'-hydroxylation in the human liver is mediated by the CYP3A4 enzyme. oup.com Studies with human liver microsomes and hepatocytes show that the formation of DNA adducts from 5'-hydroxylation is greater than that from 2'-hydroxylation. researchgate.netnih.gov Furthermore, (S)-NNN, the predominant enantiomer in tobacco products, forms more total DNA adducts via the 5'-hydroxylation pathway in human liver systems, consistent with the critical role of CYP2A6. nih.govacs.org

Extrahepatic Tissues: While CYP2A6 is mainly expressed in the liver, it is also found in smaller quantities in the nasal mucosa, esophagus, trachea, and lung. acs.org The CYP2A13 enzyme is expressed at higher levels than CYP2A6 in the human nasal mucosa, trachea, and lung. acs.orgresearchgate.net The binding of (S)-NNN with human CYP2A6 and CYP2A13 provides a rationale for the formation of DNA adducts in tissues like the nasal, oral, and esophageal tissues. mdpi.com

Metabolism in Other Species:

Miniature Pig: Studies in miniature pigs show that after administration, NNN metabolites appear rapidly in the blood. oup.com In this model, the ratio of 2'-hydroxylation to 5'-hydroxylation in serum was consistently below 1.0, indicating that 5'-hydroxylation is the more dominant pathway, similar to what is observed in primates and human systems. oup.com

Metabolism of N'-Nitrosonornicotine Across Species and Tissues
SpeciesTissuePrimary Enzyme(s)Predominant Pathway2'-OH / 5'-OH RatioReference
HumanLiverCYP2A6 (5'-OH), CYP3A4 (2'-OH)5'-HydroxylationLow oup.com
HumanEsophagus, Lung, TracheaCYP2A6, CYP2A13α-HydroxylationN/A acs.orgnih.gov
RatEsophagusP450 (unique high-affinity)2'-Hydroxylation3.1 - 4.3 acs.orgacs.orgoup.com
RatLiverP450 IIC115'-Hydroxylation0.7 acs.orgacs.org
RatOral TissueN/Aα-HydroxylationN/A acs.orgacs.org
RatLung & Nasal CavityCYP2A35'-HydroxylationN/A mdpi.comresearchgate.net
HamsterEsophagusN/A5'-Hydroxylation0.3 oup.com
Miniature PigSerumN/A5'-Hydroxylation0.27 - 0.60 oup.com

Table of Mentioned Compounds

Compound Name Abbreviation
N'-Nitrosonornicotine NNN
N'-nitrosonorcotinine NNC
Cytochrome P450 CYP450

Molecular Carcinogenesis of N Nitrosonornicotine

DNA Adduct Formation and Mutagenesis

The metabolic activation of NNN occurs mainly through two pathways: 2'-hydroxylation and 5'-hydroxylation. nih.govnih.gov These hydroxylation events lead to the formation of unstable intermediates that can react with DNA, forming various adducts. mdpi.com

Pyridyloxobutyl (POB)-DNA Adducts Resulting from 2'-Hydroxylation

The 2'-hydroxylation of NNN produces an unstable intermediate, 4-(3-pyridyl)-4-oxobutanediazohydroxide. acs.orgaacrjournals.org This intermediate can then form pyridyloxobutyl (POB)-DNA adducts. nih.govacs.org Studies in rats have shown that the (S)-enantiomer of NNN is more tumorigenic in the oral cavity and esophagus than the (R)-enantiomer, which is consistent with the higher levels of POB-DNA adducts formed from (S)-NNN in these tissues. acs.orgnih.gov

Several specific POB-DNA adducts have been identified, including:

O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd) nih.gov

7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua) acs.orgnih.gov

O²-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxycytidine (O²-POB-dCyd) acs.org

O⁶-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxyguanosine (O⁶-POB-dGuo) acs.org

In the target tissues for carcinogenicity in rats, the oral and esophageal mucosa, the levels of 7-POB-Gua and O²-POB-dThd were found to be similar, or 7-POB-Gua was predominant. acs.orgnih.gov The persistence of these adducts throughout a 70-week study suggests that inefficient DNA repair may play a role in the carcinogenicity of NNN. nih.gov

2-(2-(3-pyridyl)-N-pyrrolidinyl)-2'-deoxyinosine (py-py-dI) Formation from 5'-Hydroxylation

The 5'-hydroxylation of NNN is a significant metabolic activation pathway, particularly in human enzyme systems. nih.govnih.gov This pathway leads to the formation of the DNA adduct 2-(2-(3-pyridyl)-N-pyrrolidinyl)-2'-deoxyinosine (py-py-dI). nih.govnih.gov In vitro studies using human liver enzymes have demonstrated that the formation of py-py-dI is greater than the formation of POB-DNA adducts from 2'-hydroxylation. nih.govnih.govresearchgate.net This suggests that 5'-hydroxylation is a major route of NNN metabolic activation in humans. nih.govnih.gov

In rats treated with NNN, py-py-dI was identified as the major DNA adduct resulting from 5'-hydroxylation in vivo. nih.govnih.gov The highest levels of this adduct were found in the lung and nasal cavity. nih.govnih.govresearchgate.net Studies with the enantiomers of NNN revealed that (S)-NNN leads to greater formation of total py-py-dI adducts than (R)-NNN in human liver enzyme systems. nih.govnih.gov

Deoxyadenosine-Derived Adducts (e.g., N6-POB-dAdo, N6-HPB-dAdo)

In addition to adducts formed with guanine (B1146940) and thymine, NNN metabolism also results in the formation of deoxyadenosine (B7792050) (dAdo)-derived adducts. The 2'-hydroxylation pathway leads to the formation of N⁶-[4-(3-pyridyl)-4-oxo-1-butyl]-2'-deoxyadenosine (N⁶-POB-dAdo). acs.orgnih.gov

The 5'-hydroxylation pathway can lead to the formation of a different deoxyadenosine adduct, N⁶-[4-hydroxy-1-(pyridine-3-yl)butyl]-2'-deoxyadenosine (N⁶-HPB-dAdo), which has been identified in vitro and in vivo in rats. acs.orgnih.gov The levels of N⁶-HPB-dAdo were found to be lower than those of py-py-dI, another adduct formed from 5'-hydroxylation. acs.orgnih.gov

Mechanistic Role of DNA Adducts in Carcinogenic Initiation

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. harvard.edu These adducts, if not repaired, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes. harvard.edu The accumulation of these mutations can ultimately lead to the development of cancer. harvard.edu The specific types and levels of DNA adducts formed in different tissues can influence the organ-specific carcinogenicity of NNN. nih.gov

Receptor-Mediated Oncogenic Signaling

Beyond its ability to directly damage DNA, NNN can also contribute to cancer development through receptor-mediated signaling pathways.

Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

N'-Nitrosonornicotine has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels found in both neuronal and non-neuronal tissues. nih.govnih.govwikipedia.org The interaction of NNN with nAChRs can lead to the activation of signaling pathways that promote cell proliferation, survival, and migration, all of which are hallmarks of cancer. harvard.eduspandidos-publications.com

Studies have demonstrated that NNN can act as an inhibitor of certain nAChR subtypes. For example, NNN inhibits the activity of rat α3β4 nAChRs in a noncompetitive manner. nih.gov In contrast, on human α4β2 nAChRs, NNN acts as a pure inhibitor. nih.gov The activation of nAChRs, particularly the α7 subtype, can trigger downstream signaling cascades involving pathways such as PI3K-Akt, which are known to promote cell survival and proliferation. spandidos-publications.comnih.gov The influx of calcium through nAChR channels is a key event that initiates these downstream signaling events. nih.gov

The binding of NNN to nAChRs can thus contribute to tumor promotion by creating a cellular environment that is conducive to the growth and survival of cancer cells. harvard.edu

Enhancement of Cellular Proliferation, Survival, Migration, and Invasion via Receptor Pathways

N'-Nitrosonornicotine (NNN) contributes to carcinogenesis not only through its genotoxic properties but also by promoting key cellular processes that favor tumor growth and spread. This is achieved, in part, through the activation of specific cell surface receptors, which in turn triggers a cascade of intracellular signaling pathways. The binding of NNN to these receptors can lead to enhanced cellular proliferation, increased cell survival, and the promotion of cell migration and invasion, all of which are critical steps in the development and progression of cancer. nih.gov

The primary receptors implicated in mediating the effects of NNN are the nicotinic acetylcholine receptors (nAChRs). nih.govtandfonline.com While nicotine (B1678760) is the main endogenous ligand for these receptors, NNN and other tobacco-specific nitrosamines can also bind to and activate them. nih.gov This activation stimulates multiple cancer-promoting signaling cascades. nih.gov

Research using immortalized human oral epithelial cells (Het-1A) has shown that these cells express various nAChR subunits, including α3, α5, α7, α9, β2, and β4. tandfonline.com In these cells, NNN was found to preferentially bind to the α3 nAChR subtype. tandfonline.com This interaction led to an increased proliferative potential and an anti-apoptotic (cell survival) effect, which could be mitigated by the presence of nAChR antagonists. tandfonline.com

The signaling cascades activated by NNN and other nicotine derivatives through nAChRs are diverse and include well-known cancer-associated pathways such as the MAPK/ERK pathway, the PI3K/AKT pathway, and JAK/STAT signaling. nih.gov For instance, the activation of the PI3K/AKT pathway is a significant cancer-associated signaling network stimulated by exposure to tobacco carcinogens. nih.gov The serine/threonine kinase AKT, a central component of this pathway, regulates crucial cellular processes like cell cycle progression and survival. nih.gov Both nicotine and the related nitrosamine (B1359907) NNK have been shown to induce the phosphorylation and activation of AKT. nih.gov

Furthermore, nAChR activation can induce Src kinase in a β-arrestin-1 dependent manner, leading to the inactivation of the Retinoblastoma (Rb) protein and subsequent expression of E2F1-regulated genes that drive proliferation. nih.govaacrjournals.org These receptor-mediated signaling events enhance cell proliferation and make cells resistant to apoptosis induced by various agents. nih.gov

Beyond proliferation and survival, NNN can also influence cell migration and invasion. Studies have demonstrated that nAChR activation promotes the invasion and migration of various cancer cells. nih.gov One study on human skin fibroblast cells revealed that NNN exposure led to the downregulation of proteins involved in cellular adhesion, such as CD99, L1CAM, and NEO1. nih.gov Since cell adhesion is fundamental to cell migration, these alterations suggest a mechanism by which NNN could perturb this process. nih.gov

Table 1: Receptor Pathways and Cellular Processes Enhanced by N'-Nitrosonornicotine (NNN)

Receptor/Pathway Cellular Process Enhanced Key Findings Citations
Nicotinic Acetylcholine Receptors (nAChRs) Proliferation, Survival, Migration, Invasion NNN binds to nAChRs, promoting tumor growth by deregulating these cellular processes. nih.gov
α3 nAChR Proliferation, Survival (Anti-apoptosis) In oral epithelial cells, NNN preferentially binds to the α3 nAChR, increasing cell numbers and exerting an anti-apoptotic effect. tandfonline.com
PI3K/AKT Pathway Survival, Proliferation Activated by nAChR stimulation, this pathway is a major cancer-associated network that promotes cell cycle progression and survival. nih.gov
MAPK/ERK Pathway Proliferation This cascade is activated by nAChR stimulation and induces cellular proliferation. nih.gov
Src Kinase/β-arrestin-1 Proliferation nAChR activation induces Src kinase via β-arrestin-1, leading to the expression of proliferative genes. nih.govaacrjournals.org
Cell Adhesion Molecules Migration NNN exposure can decrease the expression of cell adhesion proteins like CD99 and L1CAM, potentially altering cell migration. nih.gov

Synergistic Carcinogenic Effects with Other Tobacco-Specific Nitrosamines and Constituents

The carcinogenic impact of N'-Nitrosonornicotine is significantly amplified through synergistic interactions with other tobacco-specific nitrosamines (TSNAs) and tobacco constituents. nih.gov This synergy means that the combined effect of these substances is greater than the sum of their individual effects. NNN and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) are two of the most potent carcinogens in tobacco products, and they are known to act synergistically to induce cancer. nih.govmdpi.com

This devastating alliance between nicotine and nitrosamines is a key factor in tobacco-related carcinogenesis. nih.gov While NNN and NNK can induce cancer through metabolic activation and the formation of DNA adducts, their ability to also promote tumor growth through receptor-mediated pathways creates a powerful combination for tumor development. nih.gov

A noteworthy example of this synergy is observed in the induction of oral cavity tumors. Studies have pointed to the combination of NNK and NNN as being particularly effective in inducing these types of tumors. tandfonline.com The carcinogenicity of NNN itself has different potencies depending on its stereochemistry. The major form found in tobacco products is (S)-NNN, which is a powerful oral cavity carcinogen in rats. acs.orgnih.gov In one study, while (R)-NNN was only weakly active on its own, it acted as a classic co-carcinogen, synergistically enhancing the carcinogenicity of (S)-NNN. nih.gov The combination of (S)-NNN and (R)-NNN resulted in a significantly greater incidence of oral and esophageal tumors than the additive effects of each enantiomer alone. nih.gov

While the primary synergistic relationship is with NNK, other constituents in tobacco smoke can also modulate the carcinogenic process. For example, some in vitro studies have suggested that constituents like cotinine (B1669453) and aqueous cigarette "tar" extract can inhibit the mutagenic activity of NNK. science.gov However, the overarching evidence from animal studies and the analysis of human cancers points towards a potent synergistic carcinogenic effect when NNN is present with other TSNAs. nih.govnih.gov The co-exposure to multiple carcinogens in tobacco products, particularly NNN and NNK, is a critical factor in the high risk of cancer associated with tobacco use. nih.govacs.org

Toxicological and Carcinogenic Assessment of N Nitrosonornicotine

Carcinogenicity in Experimental Animal Models

NNN has been demonstrated to be a carcinogen in multiple species of laboratory animals, including mice, rats, Syrian hamsters, and mink. nih.govnih.gov The primary target organs for NNN-induced carcinogenicity vary depending on the species. nih.govoup.com

Recent studies have identified NNN, particularly its (S)-enantiomer, as a powerful oral cavity carcinogen in rats. nih.govumn.edu In studies where male F-344 rats were administered (S)-NNN in their drinking water, 100% of the animals developed oral cavity and esophageal tumors. srnt.org The administration of racemic NNN (a 50:50 mixture of (R)- and (S)-NNN) also resulted in a high incidence of oral cavity tumors. nih.gov In one study with 12 rats treated with racemic NNN, a total of 96 oral cavity tumors were observed. nih.govsrnt.org This established NNN as the only identified strong oral cavity carcinogen in smokeless tobacco. nih.gov While some earlier studies administering racemic NNN to F-344 rats primarily reported esophageal tumors with few oral cavity tumors, newer research focusing on the specific enantiomers has highlighted the significant risk to the oral cavity. nih.gov

Carcinogenicity of NNN in the Oral Cavity of F-344 Rats
Compound AdministeredTumor IncidenceKey FindingsSource
(S)-NNN100% (Oral & Esophageal)Identified as a powerful oral cavity carcinogen. nih.govsrnt.org
Racemic NNN100% (Oral & Esophageal)Induced a high multiplicity of oral cavity tumors (96 tumors in 12 rats). nih.govsrnt.org
(R)-NNNWeakly activeShowed insignificant activity with respect to the number of tumors per animal. nih.govumn.edu

The esophagus is a primary target organ for NNN-induced cancer in rats. nih.govoup.com Numerous studies have shown that administering NNN in the drinking water to male Fischer 344 rats consistently results in a high incidence of esophageal tumors. nih.govresearcher.life In one such study, all surviving rats given NNN developed esophageal tumors. researcher.life NNN is considered a moderately active esophageal carcinogen in rats. researcher.life Research has also demonstrated that NNN induces the formation of DNA adducts in isolated rat esophageal tissue. caymanchem.com In a study investigating chemopreventive agents, rats given NNN in drinking water without any inhibitor developed an esophageal tumor incidence of 71%. oup.com

The nasal cavity is another significant target for NNN's carcinogenic effects across several animal species. nih.gov

Rats: NNN induces carcinomas of the nasal cavity in rats of both sexes when administered in drinking water and esthesioneuroepitheliomas and squamous cell carcinomas of the nasal cavity when given in the diet. researcher.lifewhyquit.com Subcutaneous injection has also been shown to induce olfactory neuroblastomas and esthesioneuroepitheliomas. whyquit.com

Hamsters: In male Syrian golden hamsters, NNN is known to target the trachea and nasal mucosa. nih.govoup.com Administration in drinking water led to papillomas of the nasal cavity. whyquit.com

Mink: Studies in mink (Mustela vison) have shown this species to be highly susceptible to the nasal carcinogenic effects of NNN. nih.gov In one experiment, all mink at risk that received subcutaneous injections of NNN developed malignant tumors in both the respiratory and olfactory regions of the nose, with many tumors invading the brain. nih.gov Notably, NNN induced tumors only in the nasal cavity in this species, making the mink a specific non-rodent model for nasal carcinogenesis. nih.govoup.com

The carcinogenic activity of NNN extends to the respiratory tract in several animal models.

Mice: Intraperitoneal injection of NNN induced multiple pulmonary adenomas in mice of both sexes. whyquit.com In general, the lungs are a target organ for NNN in mice. nih.govmdpi.com

Hamsters: NNN causes respiratory tract tumors in hamsters. mdpi.com Subcutaneous or oral administration of NNN resulted in papillomas of the trachea in hamsters of both sexes. whyquit.com

Rats: Subcutaneous injection of NNN has been shown to induce lung adenomas in rats. whyquit.com

Enantiomeric Specificity in Carcinogenic Potency (e.g., (S)-N'-Nitrosonornicotine vs. (R)-N'-Nitrosonornicotine)

N'-Nitrosonornicotine possesses a chiral center at the 2'-position of its pyrrolidine (B122466) ring, resulting in two enantiomeric forms: (S)-NNN and (R)-NNN. nih.govnih.gov Research has clearly demonstrated that (S)-NNN is significantly more carcinogenic than (R)-NNN. nih.govnih.gov

(S)-NNN is the predominant enantiomer found in commercial tobacco products, comprising approximately 57-75% of the total NNN content. nih.govoup.com Metabolic and carcinogenicity studies in laboratory animals indicate that (S)-NNN exhibits higher tumorigenic potency. nih.govresearchgate.net This difference is attributed to variations in metabolic activation. The primary bioactivation pathway for NNN in rats, which leads to its carcinogenic effects, is 2'-hydroxylation. nih.gov In vitro studies using cultured rat esophagus, a primary target tissue, showed that it metabolizes (S)-NNN predominantly via this 2'-hydroxylation pathway. nih.gov

A comparative carcinogenicity study in F-344 rats provided definitive in vivo evidence of this enantiomeric specificity. nih.gov The results showed that (S)-NNN is a powerful oral and esophageal carcinogen, whereas (R)-NNN was found to be only weakly active. nih.govnih.gov Interestingly, when administered together as a racemic mixture, (R)-NNN appeared to act as a co-carcinogen, synergistically enhancing the carcinogenicity of (S)-NNN. nih.gov

Comparison of Carcinogenic Potency of NNN Enantiomers in F-344 Rats
EnantiomerCarcinogenic Activity (Oral Cavity & Esophagus)Metabolic ActivationSource
(S)-NNNPowerful carcinogenPreferentially undergoes 2'-hydroxylation, the major bioactivation pathway. nih.govnih.govnih.gov
(R)-NNNWeakly activeLess efficiently metabolized via the 2'-hydroxylation pathway. nih.govnih.govnih.gov
Racemic NNNHighly carcinogenic(R)-NNN appears to synergistically enhance the carcinogenicity of (S)-NNN. nih.gov

Evaluation of Human Carcinogenic Potential

N'-Nitrosonornicotine is classified as "carcinogenic to humans (Group 1)" by the IARC. wikipedia.orgnih.govoup.com This evaluation is based on sufficient evidence of carcinogenicity in experimental animals and strong mechanistic evidence, despite what is considered inadequate direct evidence from human epidemiological studies. wikipedia.orgnih.gov

The relevance of the animal model findings to humans is supported by several factors. The target tissues for NNN carcinogenicity in rats (oral cavity and esophagus) align with the established increased risks of oral and esophageal cancer in users of smokeless tobacco, which contains high levels of NNN. srnt.org Furthermore, mechanistic studies show that NNN requires metabolic activation by cytochrome P450 enzymes to exert its carcinogenic effects, leading to the formation of DNA adducts that can cause genetic mutations if not repaired. nih.govmdpi.com These adducts have been detected in tobacco users. nih.gov

While direct causality studies in humans are limited, biomarker research provides a link between NNN exposure and cancer risk. A study found that urinary levels of NNN and its glucuronide are strongly associated with the risk of esophageal cancer in smokers. caymanchem.com NNN is considered one of the most important carcinogens in tobacco products, believed to play a significant role in causing cancers of the esophagus, oral cavity, and pancreas in tobacco users. oup.comnih.govcancer.gov

Biomarkers of N Nitrosonornicotine Exposure and Biological Effect

Quantification of Exposure Biomarkers in Biological Fluids

The presence of NNN and its metabolites in bodily fluids such as urine, saliva, and plasma provides a direct measure of exposure. Sensitive analytical methods have been developed to quantify these biomarkers, offering insights into the uptake of this carcinogen from tobacco products.

Urinary N'-Nitrosonornicotine and its Glucuronide Conjugates

Human exposure to NNN can be assessed by measuring unchanged NNN (free NNN) and its detoxification product, NNN-pyridine-N-glucuronide (NNN-N-Gluc), in urine. oup.com The sum of free NNN and NNN-N-Gluc is termed "total NNN" and serves as a specific biomarker for NNN uptake. oup.comnih.govaacrjournals.org Studies have shown that urinary total NNN is a critical biomarker, as its levels are strongly associated with the risk of esophageal cancer in smokers. oup.comnih.gov

In a cohort of male smokers in Shanghai, China, those with esophageal cancer had significantly higher levels of urinary total NNN compared to matched controls. nih.gov Conversely, the percentage of the detoxified metabolite, NNN-N-glucuronide, was lower in cancer cases than in controls, suggesting that individuals who are less efficient at detoxifying NNN may be at higher risk. nih.gov The odds ratios for esophageal cancer increased dramatically with higher levels of total NNN. nih.gov These findings underscore the significant role of NNN in human esophageal carcinogenesis. nih.gov

While total NNN is a valuable biomarker, its measurement has limitations. The levels of free NNN in urine are often low, which necessitates careful procedures to prevent its artificial formation from the nitrosation of nornicotine (B190312), a nicotine (B1678760) metabolite present in much higher amounts in urine. nih.gov Research indicates that on average, only about 1% of the NNN dose from smoking is excreted as total NNN in a 24-hour period. oup.com

Biomarker CategorySpecific Biomarkers MeasuredSignificanceKey Research Finding
Urinary Exposure Total NNN (Free NNN + NNN-N-Glucuronide)Assesses systemic uptake of NNN. oup.comnih.govStrongly associated with esophageal cancer risk in smokers. nih.gov
Urinary Detoxification Percentage of NNN-N-GlucuronideIndicates the efficiency of NNN detoxification.A lower percentage was linked to a higher risk of esophageal cancer. nih.gov

Salivary N'-Nitrosonornicotine as a Localized Biomarker of Exposure

Saliva provides a non-invasive medium for assessing localized exposure to NNN in the oral cavity. nih.gov This is particularly relevant as NNN is a potent oral and esophageal carcinogen in animal models. nih.gov Research has demonstrated that NNN can be detected in the saliva of users of various tobacco and nicotine products, including cigarettes and e-cigarettes. nih.govacs.org

A study comparing smokers, e-cigarette users, and non-smokers found detectable levels of NNN in the saliva of both user groups. nih.gov The mean concentration of salivary NNN was significantly higher in smokers compared to e-cigarette users. nih.govacs.org Interestingly, NNN is also formed endogenously in the oral cavity from its precursor, nornicotine, which can be present in e-liquids or formed from nicotine metabolism. nih.govacs.orgnih.gov This endogenous formation contributes to the NNN levels found in the saliva of e-cigarette users, even when the levels in e-cigarette liquids themselves are very low. nih.govacs.orgnih.gov

Given that only a small fraction (1-3%) of an NNN dose is excreted in urine, salivary NNN is considered a more appropriate biomarker for monitoring exposure in e-cigarette users. acs.orgnih.gov

Salivary NNN Levels in Different User Groups nih.govacs.org
User GroupNumber of ParticipantsMean Salivary NNN (pg/mL)Range of Salivary NNN (pg/mL)
E-cigarette Users2014.6 (±23.1 SD)Below Limit of Quantitation to 76.0
Smokers2094.5 (±176 SD)Limit of Quantitation to 739.0
Non-smokers190.25 (±0.28 SD)Trace amounts detected in 5 of 19 participants

Plasma N'-Nitrosonornicotine Levels and Their Significance

Plasma NNN levels offer another matrix for assessing systemic exposure to this carcinogen. The measurement of NNN in plasma is considered less susceptible to the artifactual formation that can complicate urinary analysis because the pH of blood is stable at approximately 7.4. acs.orgresearchgate.net

A sensitive and selective liquid chromatography–tandem mass spectrometry (LC–MS/MS) method has been developed for the quantification of NNN in human plasma. researchgate.net In a study with moist smokeless tobacco users, the maximum plasma NNN concentration (Cmax) ranged from 3.5 to 10 pg/mL, with a mean of 7.1 pg/mL. researchgate.net

Studies involving smokers have shown that plasma NNN levels are significantly higher than in non-smokers. nih.gov Furthermore, when smokers switch to cigarettes with lower yields of tobacco-specific nitrosamines (TSNAs), their plasma NNN levels significantly decrease. nih.gov Plasma concentrations of NNN also show a significant correlation with levels of other tobacco biomarkers, such as cotinine (B1669453) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), confirming its validity as a reliable biomarker for human exposure to TSNAs. nih.gov

Macromolecular Adducts as Biomarkers of Biological Effect

Upon metabolic activation, NNN forms reactive intermediates that can bind covalently to macromolecules like proteins and DNA, forming adducts. These adducts are considered biomarkers of biological effect because their formation is a critical step in the process of chemical carcinogenesis. hesiglobal.orgnih.gov

Pyridyloxobutyl-Hemoglobin Adducts as Systemic Indicators

The metabolic activation of NNN and a related nitrosamine (B1359907), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), leads to the formation of intermediates that can pyridyloxobutylate hemoglobin. nih.gov These hemoglobin adducts can be measured by treating globin with a mild base, which releases 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB). nih.govfao.org The amount of released HPB is then quantified, serving as a biomarker for the uptake and metabolic activation of these tobacco-specific carcinogens. nih.govfao.org

Levels of HPB released from hemoglobin are highest in snuff-dippers, followed by smokers, and are lowest in nonsmokers, though large interindividual variations are observed. nih.gov These adducts provide a systemic measure of carcinogen activation integrated over the lifespan of red blood cells (approximately 120 days), offering a longer-term view of exposure compared to biomarkers measured in urine or plasma.

DNA Adducts as Indicators of N'-Nitrosonornicotine Metabolic Activation

The carcinogenicity of NNN is fundamentally linked to its metabolic activation by cytochrome P450 enzymes into reactive species that form DNA adducts. hesiglobal.orgnih.govresearchgate.net This process is considered a crucial event in the initiation of cancer. acs.orgacs.org NNN metabolism proceeds via two primary activation pathways: 2′-hydroxylation and 5′-hydroxylation. nih.govmdpi.com

The 2′-hydroxylation pathway generates a reactive intermediate that leads to the formation of pyridyloxobutyl (POB)-DNA adducts. nih.gov Studies in rats treated with NNN have identified several POB-DNA adducts, such as 7-[4-(3-pyridyl)-4-oxobutyl]-guanine (7-POB-Gua) and O²-[4-(3-pyridyl)-4-oxobutyl]-thymidine (O²-POB-dThd), in target tissues like the esophagus, oral cavity, and liver. nih.govnih.gov The levels and types of these adducts can vary depending on the tissue and the specific enantiomer of NNN administered. nih.govnih.gov For instance, in rats treated with the (S)-NNN enantiomer, which is highly tumorigenic in the oral cavity and esophagus, 7-POB-Gua was the major adduct in the esophagus. nih.govnih.gov

The 5′-hydroxylation pathway, which is thought to be a major activation route in humans, also produces DNA-reactive intermediates. nih.govmdpi.com This pathway leads to the formation of adducts such as 2-[2-(3-pyridyl)-N-pyrrolidinyl]-2′-deoxyinosine (py-py-dI) and N⁶-[4-hydroxy-1-(pyridine-3-yl)butyl]-2′-deoxyadenosine (N⁶-HPB-dAdo). acs.orgnih.gov The identification of these adducts provides new insights into the mechanisms of NNN carcinogenesis and offers potential new biomarkers for monitoring its metabolic activation. acs.org The presence of these pyridyloxobutyl DNA adducts in human tissues is primarily a result of exposure to tobacco-specific N-nitrosamines. nih.gov

Key DNA Adducts Formed from N'-Nitrosonornicotine Metabolic Activation
Metabolic PathwayReactive IntermediateExample DNA AdductsSignificance
2'-Hydroxylation4-Oxo-4-(3-pyridyl)butane-diazohydroxide nih.gov7-POB-Gua, O²-POB-dThd nih.govnih.govConsidered the major bioactivation pathway for NNN tumorigenicity in the rat esophagus. nih.gov
5'-HydroxylationDiazonium ion intermediate mdpi.compy-py-dI, N⁶-HPB-dAdo acs.orgnih.govBelieved to be a major metabolic activation pathway in humans. nih.govmdpi.com

Development and Validation of Novel Biomarkers for N'-Nitrosonornicotine Research

The development of novel biomarkers for N'-Nitrosonornicotine (NNN) is driven by the need for more accurate and specific measures of exposure and biological effect. While urinary metabolites are established biomarkers, they possess limitations that can affect the precision of exposure assessment. acs.orgresearchgate.net Research has consequently focused on developing and validating new biomarkers in alternative biological matrices and identifying markers that signify metabolic activation, thereby offering a more comprehensive understanding of NNN's biological impact. nih.govnih.gov

A primary issue with traditional urinary NNN measurement is the potential for artifactual formation of NNN from its precursor, nornicotine, particularly under acidic conditions that can occur both endogenously in the bladder and during sample storage. acs.orgresearchgate.netnih.gov This can lead to an overestimation of NNN exposure, confounding the assessment of product-specific uptake. researchgate.net To address these challenges, researchers have explored novel biomarkers that are less susceptible to such confounding factors.

Emerging Biomarkers in Alternative Matrices

The limitations of urinary analysis have prompted the investigation of other biological samples for NNN quantification, leading to the development of promising new biomarkers.

Plasma NNN

Plasma has emerged as a superior matrix for NNN measurement due to its stable physiological pH of approximately 7.4, which prevents the artificial nitrosation of nornicotine. acs.orgresearchgate.net A highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for quantifying NNN in human plasma. researchgate.netnih.gov This method allows for the accurate determination of product-specific NNN uptake. nih.gov

Validation of this plasma-based assay according to regulatory guidelines has demonstrated its reliability and robustness for research purposes. researchgate.net

Interactive Data Table: Validation Parameters for Plasma NNN Assay

Parameter Value Source
Analytical Method LC-MS/MS researchgate.netnih.gov
Lower Limit of Quantification (LLOQ) 0.3 pg/mL researchgate.net
Average Accuracy 98.7% acs.org

Studies involving smokeless tobacco users have successfully applied this method to characterize the pharmacokinetic profile of NNN. The results showed that plasma NNN concentrations have a time course similar to that of nicotine. acs.org

Interactive Data Table: Pharmacokinetic Findings of Plasma NNN in Smokeless Tobacco Users

Parameter Value Range Mean Value Source
Maximum Concentration (Cmax) 3.5 - 10 pg/mL 7.1 pg/mL acs.org

Toenail NNN

Human toenails represent another novel matrix for NNN biomarker analysis, offering distinct advantages for assessing long-term or cumulative exposure due to their slow growth rate. aacrjournals.org An effective liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method has been established for the quantification of NNN in toenails. aacrjournals.org

Research has shown that NNN levels are significantly higher in the toenails of smokers compared to nonsmokers. Furthermore, toenail NNN levels show a strong positive correlation with other tobacco exposure biomarkers found in toenails, such as cotinine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), underscoring its validity as a biomarker of chronic exposure. aacrjournals.org

Interactive Data Table: NNN Levels in Human Toenails

Subject Group Mean NNN Level (fmol/mg) Standard Deviation Source
Smokers Not specified Not specified aacrjournals.org

Biomarkers of Metabolic Activation

Beyond quantifying exposure, a critical area of novel biomarker development is the identification of markers of metabolic activation, which indicate that NNN has been converted into reactive forms capable of damaging cellular macromolecules like DNA. nih.govnih.gov

DNA Adducts

NNN requires metabolic activation to exert its carcinogenic effects, a process that forms reactive intermediates that can bind to DNA, forming DNA adducts. nih.govresearcher.life These adducts are considered critical biomarkers of biological effect, as they represent a key step in the initiation of carcinogenesis. Research is actively investigating specific DNA adducts derived from NNN metabolism. For instance, studies have focused on identifying and characterizing 2'-deoxyadenosine-derived adducts that are specifically formed in the DNA of target tissues following NNN metabolism. researcher.life The detection and quantification of such adducts in accessible human samples could provide a direct measure of carcinogenic potential.

Advanced Validation Methodologies

The validation of these novel biomarkers relies on sophisticated analytical techniques and study designs.

Mass Spectrometry: Highly sensitive mass spectrometric methods are fundamental to quantifying the typically low levels of NNN and its metabolites in biological matrices. nih.govaacrjournals.org Techniques like LC-MS/MS provide the necessary selectivity and sensitivity for accurate measurement. researchgate.net

Stable Isotope Labeling: Clinical studies utilizing deuterium-labeled NNN are crucial for unequivocally tracing its metabolic pathways in the human body. nih.govcancer.gov By administering labeled NNN to smokeless tobacco users, researchers can characterize its metabolic activation and binding to DNA in samples such as urine and oral cells. cancer.gov This approach is vital for the effective development and validation of biomarkers of metabolic activation. nih.govcancer.gov

Epidemiological Insights and Risk Assessment of N Nitrosonornicotine

Association of N'-Nitrosonornicotine Exposure with Cancer Risk in Human Cohorts

N'-Nitrosonornicotine (NNN), a tobacco-specific nitrosamine (B1359907), has been classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating it is carcinogenic to humans. wikipedia.orgnih.gov Epidemiological studies, particularly those utilizing biomarkers of exposure, have provided significant insights into the association between NNN and the risk of developing specific types of cancer in individuals who use tobacco products. nih.govnih.gov

Esophageal Cancer Risk in Smokers

A compelling body of evidence from human cohort studies has established a strong association between NNN exposure and the risk of esophageal cancer. A notable prospective study conducted within the Shanghai Cohort Study investigated the relationship between urinary levels of total NNN (the sum of NNN and its glucuronide) and the incidence of esophageal cancer among male smokers. nih.govnih.gov The findings from this study demonstrated a remarkable dose-response relationship.

The study followed a cohort of 18,244 Chinese men from 1986 to 2008, analyzing urine samples collected before cancer diagnosis from 77 patients with esophageal cancer and 223 matched controls, all of whom were current smokers. nih.gov The results indicated that higher levels of urinary total NNN were significantly associated with an increased risk of esophageal cancer. nih.govoup.com After adjusting for other factors such as smoking intensity, duration, and exposure to another tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), the association remained robust. nih.govnih.gov

Specifically, when compared to the lowest tertile of urinary total NNN, the odds ratios for esophageal cancer were significantly elevated for the second and third tertiles. nih.govoup.com These findings underscore the potent role of NNN in the development of esophageal cancer among smokers. nih.gov Further research has supported the specificity of this association, noting that while NNN is a strong predictor for esophageal cancer, it does not show the same predictive power for lung cancer. nih.govaacrjournals.org

Association between Urinary Total NNN Levels and Esophageal Cancer Risk in Smokers

Urinary Total NNN TertileAdjusted Odds Ratio (95% Confidence Interval)P-value for trend
First (Lowest)1.00 (Reference)< 0.001
Second3.99 (1.25–12.7)
Third (Highest)17.0 (3.99–72.8)
Data from the Shanghai Cohort Study. nih.govoup.com

Oral Cancer Risk in Tobacco Users

The use of smokeless tobacco is an established cause of oral cavity cancer. nih.gov N'-Nitrosonornicotine is a significant carcinogen present in all smokeless tobacco products, often at levels far exceeding those of other carcinogenic nitrosamines found in consumable products. nih.govoup.com The major form of NNN found in tobacco products is the enantiomer (S)-NNN. oup.comsciencedaily.com

Animal studies have provided a crucial link between (S)-NNN and oral cancer. Research has demonstrated that (S)-NNN is a potent oral cavity carcinogen in rats. nih.govoup.comsciencedaily.com While these studies are in animal models, the coherence between the target tissues of NNN in rats and cancer risk in humans for other sites, such as the esophagus, lends significant weight to the relevance of these findings for human health. nih.gov

The evidence suggests that NNN is a primary causative agent for oral cancer in users of smokeless tobacco. nih.govfederalregister.gov The Food and Drug Administration (FDA) has recognized NNN as a major contributor to the elevated cancer risks associated with smokeless tobacco use, particularly oral cancer. federalregister.gov

Lung Cancer and Other Site Risks in Relation to N'-Nitrosonornicotine Exposure

In contrast to the strong association observed with esophageal cancer, studies have not found a significant link between NNN exposure and the risk of lung cancer in smokers. nih.gov The Shanghai Cohort Study, which so clearly demonstrated the role of NNN in esophageal cancer, also examined the association between urinary total NNN and lung cancer risk. The results showed no statistically significant association. nih.gov

After adjusting for smoking history, urinary cotinine (B1669453) (a biomarker for nicotine (B1678760) intake), and another carcinogen biomarker, the odds ratios for lung cancer did not increase with higher levels of urinary NNN. nih.gov This specificity is further highlighted by the strong association found between the urinary metabolite of NNK, known as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), and lung cancer risk in the same cohort. nih.govaacrjournals.org This suggests that while both are tobacco-specific nitrosamines, NNN and NNK appear to target different organs in humans, with NNN being a primary risk factor for esophageal cancer and NNK for lung cancer. nih.gov

Comparative Risk Assessment Across Diverse Tobacco Product Types

The levels of N'-Nitrosonornicotine vary significantly across different types of tobacco products, which in turn influences the cancer risk for users.

N'-Nitrosonornicotine Levels and Risk in Combusted Tobacco Products

NNN is present in the smoke of all cigarettes. nih.gov The amount of NNN in cigarette smoke can range widely, with reported levels from 4 to 2830 ng per cigarette in mainstream smoke. nih.gov The levels of NNN in cigarette smoke are highly correlated with the levels present in the tobacco leaf itself. nih.gov Cigarette smoking is a known cause of oral, esophageal, and lung cancers. taylorandfrancis.com While NNN in cigarette smoke is a significant contributor to the risk of esophageal and oral cancers, its role in lung cancer is considered less prominent than that of NNK. nih.gov

Range of N'-Nitrosonornicotine (NNN) in Mainstream Smoke of Commercial Cigarettes

CompoundRange (ng per cigarette)
N'-Nitrosonornicotine (NNN)4 - 2830
Data from various international commercial cigarettes. nih.gov

N'-Nitrosonornicotine Levels and Risk in Smokeless Tobacco Products

Smokeless tobacco products, such as chewing tobacco and snuff, are a major source of exposure to NNN. cancer.gov The levels of NNN in these products can be substantially higher than in other consumer products and show a wide range of variation depending on the specific product and its manufacturing process. nih.govoup.com

Levels of NNN in smokeless tobacco products worldwide have been reported to range from 19 to 3,080,000 ng per gram of tobacco. nih.gov In the United States, a 2015 study of select smokeless tobacco products found NNN levels ranging from 0.64 to 12.0 µg/g dry weight. researchgate.net Dry snuff products were observed to have the highest levels. researchgate.net The high levels of NNN in these products are directly linked to the increased risk of oral and esophageal cancers among users. federalregister.govcancer.gov Some studies have shown that certain smokeless tobacco products from regions like Bangladesh contain significantly higher mean levels of NNN compared to products from the USA and other countries. plos.org

N'-Nitrosonornicotine (NNN) Levels in Various Smokeless Tobacco Products

Product TypeNNN Range (µg/g dry weight)
Chewing Tobacco0.64 - 2.5
Dry Snuff> 5.0
Moist Snuff0.8 - 4.5
Snus0.6 - 1.2
Data from a 2015 survey of U.S. smokeless tobacco products. researchgate.net

Endogenous N'-Nitrosonornicotine Formation and Potential Risk in E-cigarette Users

Recent scientific investigations have brought to light the endogenous formation of N'-Nitrosonornicotine (NNN), a potent carcinogen, within the bodies of e-cigarette users. nih.govsemanticscholar.orgumn.edu While e-cigarette liquids and aerosols contain markedly lower levels of many harmful constituents compared to traditional cigarette smoke, the in vivo formation of NNN presents a potential health risk that is not immediately apparent from analyzing the e-liquid content alone. nih.govsemanticscholar.orgacs.org

Studies have demonstrated that while e-liquids themselves contain only trace levels of NNN, measurable quantities of this carcinogen are found in the saliva of e-cigarette users. nih.govsemanticscholar.orgacs.orgnih.gov In one study, 16 out of 20 e-cigarette users had quantifiable levels of NNN in their saliva. umn.edu The most probable pathway for this formation is the nitrosation of nornicotine (B190312), a metabolite of nicotine. nih.gov Nornicotine can be present in saliva and, in the presence of nitrite (B80452), can be converted into NNN. nih.gov This process is significant as it indicates that the delivery of nicotine through vaping can lead to the formation of a known carcinogen within the oral cavity. umn.edu

While urinary biomarkers are often used to assess exposure to tobacco-related carcinogens, salivary NNN is considered a more appropriate measure for monitoring exposure in e-cigarette users. nih.govsemanticscholar.orgnih.gov This is because urinary total NNN may only account for a small fraction (1-3%) of the NNN dose, potentially underestimating the exposure occurring in the oral cavity. nih.govsemanticscholar.orgnih.gov Research has found very low levels of total NNN in the urine of most e-cigarette users, which contrasts with the more consistent detection of NNN in their saliva. nih.govsemanticscholar.orgacs.orgnih.gov

The following table presents a comparative analysis of N'-Nitrosonornicotine (NNN) and its precursors in the saliva and urine of e-cigarette users and smokers.

BiomarkerSample TypeE-cigarette Users (Mean ± SD)Smokers (Mean ± SD)
N'-Nitrosonornicotine (NNN) Saliva14.6 ± 23.1 pg/mL94.5 ± 176 pg/mL
Nornicotine Saliva19.4 ± 29.3 ng/mL21.2 ± 13.7 ng/mL
Nicotine Saliva6.41 ± 13.5 µg/mL1.19 ± 1.22 µg/mL
Total NNN Urine0.001 - 0.01 pmol/mL (in 5 of 20 users)-
Cotinine Urine17.5 nmol/mL (approx.)17.3 nmol/mL (approx.)

Data compiled from studies analyzing biomarkers in 20 e-cigarette users and 20 smokers. nih.govacs.org

Public Health Implications and Regulatory Science for N'-Nitrosonornicotine Control

The endogenous formation of NNN in e-cigarette users carries significant public health implications. NNN is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning there is sufficient evidence of its carcinogenicity in humans. wikipedia.orgoup.com It is a known cause of esophageal and nasal cancer in animals and is linked to an increased risk of esophageal cancer in smokers. wikipedia.orgnih.gov The presence of this carcinogen in the saliva of e-cigarette users is particularly concerning given that the oral cavity and esophagus are primary targets for NNN-induced carcinogenesis. umn.edu

The public health challenge is multifaceted. While e-cigarettes may offer a harm reduction pathway for established smokers by significantly lowering their exposure to a range of toxicants found in combustible cigarettes, they also pose a risk of initiating nicotine addiction and subsequent carcinogen exposure in young people who have never smoked. umn.edukcl.ac.uk The perception of e-cigarettes as a "safe" alternative to smoking can be misleading, as the long-term health effects of exposure to endogenously formed NNN are not yet fully understood. umn.edu

This situation underscores the critical role of regulatory science in mitigating the public health risks associated with NNN. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have the authority to establish product standards for tobacco products to protect public health. datapdf.com This includes setting limits on the levels of harmful and potentially harmful constituents in these products.

Regulatory efforts could focus on several key areas to control NNN exposure:

Precursor Limitation: Since nornicotine is the direct precursor to endogenous NNN formation, regulations could aim to minimize the allowable levels of nornicotine in e-liquids. nih.gov

pH Control: The conversion of nornicotine to NNN is influenced by pH. acs.org Research into the impact of e-liquid pH on nitrosation could inform regulations to create formulations that are less conducive to NNN formation.

Inhibitor Addition: The potential for adding inhibitors of nitrosation, such as antioxidants, to e-liquids could be explored as a strategy to block the conversion of nornicotine to NNN. nih.gov

Standardized Testing and Reporting: Establishing standardized methods for testing NNN in both e-liquids and biological samples (such as saliva) from users would be essential for monitoring exposure and enforcing regulations. fda.gov The FDA has previously proposed a product standard for NNN levels in finished smokeless tobacco products, demonstrating a precedent for such regulatory action. fda.govfederalregister.gov

The following table outlines potential regulatory approaches for the control of N'-Nitrosonornicotine (NNN).

Regulatory ApproachRationalePotential Impact
Limit Nornicotine in E-liquids Nornicotine is the direct precursor to endogenously formed NNN.Reduce the substrate available for nitrosation in the oral cavity, thereby lowering NNN formation.
Regulate E-liquid pH The chemical reaction that forms NNN (nitrosation) is pH-dependent.Create a chemical environment in the oral cavity that is less favorable for the conversion of nornicotine to NNN.
Mandate Nitrosation Inhibitors Certain compounds, like antioxidants, can inhibit the nitrosation process.Block or reduce the chemical formation of NNN from its precursors.
Establish Product Standards Set maximum allowable levels of NNN in e-liquids and potentially in the aerosol produced.Ensure that products on the market meet a defined safety standard regarding this specific carcinogen.
Enhanced Surveillance Regular monitoring of NNN levels in products and biomarkers in users.Provide data to assess the effectiveness of regulations and identify emerging risks.

Advanced Methodologies and Future Directions in N Nitrosonornicotine Research

Advanced Analytical Chemistry Techniques for Metabolite and Adduct Characterization

The precise characterization and quantification of N'-Nitrosonornicotine (NNN) and its metabolites are crucial for understanding its metabolic activation, detoxification pathways, and carcinogenic mechanisms. Modern analytical chemistry has provided highly sensitive and specific techniques to achieve this, moving beyond simple detection to detailed profiling and quantification in complex biological matrices.

High-Resolution Mass Spectrometry-Based Profiling

High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for the comprehensive profiling of NNN metabolites. This technique allows for the identification of known and novel metabolites by providing highly accurate mass measurements, which aids in the determination of elemental compositions.

A recent study utilized an HRMS-based stable-isotope labeling method to profile NNN metabolites in the urine of F344 rats. nih.govnih.gov In this approach, rats were treated with either NNN or a labeled version, [pyridine-d4]NNN. By comparing the mass spectra of the urinary metabolites from both groups, researchers could distinguish NNN-derived metabolites from endogenous compounds. This methodology led to the identification of 46 putative NNN metabolites. nih.govnih.gov Among these were known major metabolites, which were structurally confirmed by comparison with isotopically labeled standards. nih.govnih.gov

Significantly, this HRMS-based approach also enabled the discovery of new, potentially exclusive metabolites of NNN. Two such novel metabolites identified were 4-(methylthio)-4-(pyridin-3-yl)butanoic acid (MPBA) and N-acetyl-S-(5-(pyridin-3-yl)-1H-pyrrol-2-yl)-L-cysteine (Py-Pyrrole-Cys-NHAc). nih.gov These metabolites are believed to be formed through the α-hydroxylation pathways of NNN, which are critical for its metabolic activation. nih.gov The identification of such metabolites provides potential new biomarkers to specifically monitor the uptake and metabolic activation of NNN in individuals who use tobacco products. nih.gov

Another key metabolite identified through targeted analysis is N'-nitrosonornicotine-1N-oxide (NNN-N-oxide), which is formed specifically from NNN. nih.govnih.gov While its levels were found to be low in the urine of cigarette smokers, it represents a specific marker of NNN metabolism. nih.gov

Identified NNN Metabolites Using High-Resolution Mass Spectrometry in Rat Urine
MetaboliteAbbreviationSignificance
4-(methylthio)-4-(pyridin-3-yl)butanoic acidMPBANovel metabolite, potential biomarker for NNN metabolic activation. nih.gov
N-acetyl-S-(5-(pyridin-3-yl)-1H-pyrrol-2-yl)-L-cysteinePy-Pyrrole-Cys-NHAcNovel metabolite, potential biomarker for NNN metabolic activation. nih.gov
N'-nitrosonornicotine-1N-oxideNNN-N-oxideUnique metabolite specifically formed from NNN. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of NNN and its metabolites in biological samples. youtube.com This method combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. youtube.comtechnologynetworks.com

LC-MS/MS has been extensively used to quantify total NNN (the sum of free NNN and its N-glucuronide) in the urine of smokers. oup.comnih.gov The high sensitivity of this technique allows for the detection of very low concentrations of NNN, with limits of quantitation reported to be as low as 2 pg/mL. oup.comsigmaaldrich.comresearchgate.net This level of sensitivity is crucial for assessing exposure in individuals with varying levels of tobacco use.

The selectivity of tandem mass spectrometry is achieved by monitoring specific precursor-to-product ion transitions, which are unique to the analyte of interest. nslanalytical.com This minimizes interference from other compounds in the complex urine matrix, ensuring accurate quantification. For NNN analysis, typically two multiple reaction monitoring (MRM) transitions are monitored to confirm the identity of the compound. nih.gov

Application of Deuterium-Labeled Internal Standards for Quantitative Analysis

To ensure the accuracy and precision of quantitative analyses by LC-MS/MS, deuterium-labeled internal standards are indispensable. oup.comnih.gov These are synthetic versions of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612) atoms.

In the analysis of NNN, a deuterium-labeled internal standard such as [pyridine-d4]NNN is added to the biological sample at the beginning of the sample preparation process. researchgate.netcancer.gov This internal standard mimics the chemical behavior of the unlabeled NNN throughout the extraction, purification, and analysis steps. By measuring the ratio of the signal from the unlabeled NNN to the known amount of the labeled internal standard, any variations in sample recovery or instrument response can be corrected for. This approach significantly improves the accuracy and reproducibility of the quantification.

The use of deuterium-labeled internal standards has been a critical component in the development of sensitive and reliable methods for quantifying total NNN in human urine, allowing for precise assessment of NNN exposure in clinical and epidemiological studies. oup.comnih.gov

In Vitro and In Vivo Model Systems for Carcinogenesis Studies

The carcinogenic potential of N'-Nitrosonornicotine has been extensively investigated using a variety of in vitro and in vivo model systems. These models have been instrumental in establishing NNN as a potent carcinogen and in elucidating the mechanisms by which it induces cancer.

In vivo studies in laboratory animals have provided unequivocal evidence of NNN's carcinogenicity. wikipedia.org Various animal models have been employed, each with its own characteristic response to NNN exposure.

Rats: In F-344 rats, NNN is a powerful carcinogen, primarily targeting the esophagus and oral cavity. nih.govnih.gov Studies have shown that chronic administration of NNN in drinking water leads to a high incidence of tumors in these tissues. nih.gov The (S)-enantiomer of NNN, which is the predominant form in smokeless tobacco products, has been identified as a strong oral cavity carcinogen in male F-344 rats. nih.govnih.gov

Mink: Mink (Mustela vison) have proven to be a valuable non-rodent model for NNN-induced nasal carcinogenesis. oup.com Studies have shown that mink are highly susceptible to the carcinogenic effects of NNN, developing malignant tumors in the nasal cavity, particularly esthesioneuroepitheliomas that can invade the brain. oup.com A notable finding in mink is that NNN induces tumors exclusively in the nasal cavity, unlike in rodents where other sites are also affected. oup.com

Mice: In mice, the lungs and forestomach are the primary target organs for NNN-induced tumors. nih.gov

Hamsters: Syrian golden hamsters treated with NNN develop tumors in the trachea and nasal cavity. nih.govoup.com

These animal models have been crucial in demonstrating the organ-specific carcinogenicity of NNN and in studying the metabolic pathways that lead to tumor formation.

Target Organs of NNN-Induced Carcinogenesis in Various Animal Models
Animal ModelPrimary Target Organs
Rat (F-344)Esophagus, Oral Cavity nih.govnih.gov
Mink (Mustela vison)Nasal Cavity oup.com
MouseLungs, Forestomach nih.gov
Hamster (Syrian golden)Trachea, Nasal Cavity nih.govoup.com

Molecular Modeling and Computational Approaches to N'-Nitrosonornicotine Interactions

Molecular modeling and computational chemistry are providing valuable insights into the mechanisms of NNN-induced carcinogenesis at the atomic level. These approaches complement experimental studies by predicting the metabolic activation pathways of NNN and its interactions with biological macromolecules like DNA and proteins.

Density functional theory (DFT) computations have been employed to investigate the metabolic activation of NNN by cytochrome P450 (CYP) enzymes. nih.govnih.govresearchgate.net These studies have explored the 2'- and 5'-hydroxylation reactions of both the (R) and (S) enantiomers of NNN. nih.govnih.govresearchgate.net The results indicate that the hydroxylation process involves two steps: hydrogen abstraction and rebound reactions. nih.govresearchgate.net DFT calculations have also been used to determine the free energy barriers for these reactions, suggesting which metabolic pathways are more energetically favorable. nih.govnih.govresearchgate.net

Furthermore, computational studies have examined the subsequent decomposition of the hydroxylated NNN intermediates to form reactive diazohydroxides. nih.govresearchgate.net These intermediates can then be converted to alkyldiazonium ions, which are capable of attacking DNA and forming DNA adducts. nih.govresearchgate.net The formation of these DNA adducts, if not properly repaired, can lead to mutations and initiate the process of carcinogenesis. mdpi.com

Molecular docking studies have also been used to simulate the binding of NNN to the active sites of CYP enzymes. nih.govnih.gov These simulations have shown that the (S)-enantiomer of NNN has a better binding affinity for CYP enzymes compared to the (R)-enantiomer, which is consistent with experimental findings on their relative carcinogenic activities. nih.gov

A computational approach integrating machine learning models with ensemble docking has been developed to predict the metabolites of NNN formed by CYP2A13. chemrxiv.org This method has successfully predicted all known CYP2A13 metabolites of NNN resulting from hydroxylation and heteroatom oxidation. chemrxiv.org

Intervention Strategies and Risk Reduction Research

Research into intervention strategies and risk reduction for NNN-related harm focuses on two main areas: reducing the levels of NNN in tobacco products and identifying agents that can inhibit its carcinogenic effects.

Significant efforts have been made to lower the concentrations of tobacco-specific nitrosamines (TSNAs), including NNN, in tobacco products. hpa.gov.twnih.gov These efforts are based on understanding the formation of NNN from its precursor, nornicotine (B190312), during the curing and processing of tobacco. wikipedia.orgcancer.gov Factors that influence NNN levels include the type of tobacco, curing methods, and storage conditions. hpa.gov.tw For example, modifications to curing processes, such as using indirect-fired barns instead of direct-fired methods, have been shown to reduce NNN levels in cigarette tobacco and mainstream smoke by 57-69%. nih.gov

Strategies for Reducing N'-Nitrosonornicotine Levels in Manufactured Tobacco Products

A primary focus of tobacco harm reduction is the implementation of strategies to lower the concentration of NNN in manufactured tobacco products. These strategies span agricultural practices, curing and processing modifications, and the use of additives.

Agricultural and Genetic Approaches: The selection of tobacco varieties with naturally lower levels of alkaloids, the precursors to NNN, is a fundamental approach. mdpi.com Research has also explored genetic engineering to create tobacco plants with reduced NNN content. One notable technique involves knocking out genes that encode for nicotine (B1678760) demethylases, the enzymes that convert nicotine to nornicotine, a direct precursor to NNN. researchgate.netcancer.gov

Curing and Processing Modifications: The curing process is a critical stage where a significant amount of NNN is formed. researchgate.net Controlling environmental conditions during curing, such as temperature and humidity, can significantly impact NNN levels. mdpi.com For instance, maintaining lower humidity and specific temperature ranges can inhibit the microbial activity that contributes to nitrosamine (B1359907) formation. mdpi.com Post-harvest treatments, such as pasteurization or heat treatment, can also reduce bacterial populations and, consequently, NNN levels. researchgate.net

Innovative Processing Techniques: Researchers have investigated various processing methods to lower NNN in tobacco. One such method involves treating a soluble extract of tobacco with a nitrosamine-reducing material like sepiolite (B1149698) and an insoluble portion with an alkali extractant before recombining them to create a reconstituted tobacco product with significantly reduced TSNA content. oup.com Another approach involves the application of certain extracts, such as purslane extract, during tobacco processing, which has been shown to decrease NNN levels. nih.gov

Storage and Additives: NNN levels can increase over time due to bacterial activity, making proper storage crucial. researchgate.net Refrigeration and vacuum packaging are methods that can inhibit NNN formation during storage. researchgate.netnih.gov The use of specific additives can also play a role. For example, the addition of cytochrome P450 recombinase to processed burley tobacco has been shown to selectively reduce the levels of certain tobacco-specific nitrosamines in cigarette smoke. nih.gov

Interactive Data Table: Strategies to Reduce NNN in Tobacco Products

Strategy CategorySpecific MethodReported Effectiveness
Agricultural/Genetic Selection of low-alkaloid tobacco varietiesVaries by tobacco type and growing conditions
Genetic engineering (e.g., Zyvert™ technology)Significant reduction in nornicotine and NNN
Curing/Processing Controlled curing (temperature and humidity)Statistically significant reduction in TSNAs
Pasteurization/Heat treatmentReduces bacterial growth, leading to lower NNN
Application of purslane extractUp to a 36.0% reduction in TSNA levels
Treatment with sepiolite and alkali extractantsCan reduce TSNAs by at least 30-50%
Storage RefrigerationInhibits bacterial activity and NNN formation
Vacuum packagingCan be more effective than ordinary packaging in inhibiting TSNA formation
Additives Cytochrome P450 recombinaseSelectively reduces certain TSNAs in smoke

Research into Inhibition of Endogenous N'-Nitrosonornicotine Formation

Endogenous formation of NNN, which occurs within the human body from the reaction of nornicotine with nitrosating agents, is another significant source of exposure. nih.govnih.gov Research has focused on identifying inhibitors of this process, primarily antioxidants that can scavenge nitrite (B80452).

Role of Antioxidants: Ascorbic acid (Vitamin C) has been extensively studied and shown to be a potent inhibitor of endogenous NNN formation. nih.govnih.gov It is thought to work by reducing nitrite, thereby preventing it from reacting with nornicotine. nih.govnih.gov Vitamin E is another antioxidant that can inhibit endogenous nitrosation. nih.gov

Natural Compounds: Other natural compounds have also demonstrated inhibitory effects. In animal studies, compounds such as dihydroxyfumaric acid and catechin (B1668976) have shown significant inhibition of endogenous NNN formation. nih.govmdpi.com These findings suggest that dietary factors could play a role in mitigating the endogenous formation of this carcinogen. nih.gov

Interactive Data Table: Inhibitors of Endogenous NNN Formation

InhibitorStudy TypeReported Inhibition Efficacy
Ascorbic Acid (Vitamin C) Animal studies and in vitroUp to 91% inhibition in rats at a 1:5 molar ratio of nitrite to inhibitor nih.govmdpi.com
Vitamin E General nitrosation inhibition studiesKnown to inhibit endogenous nitrosation nih.gov
Dihydroxyfumaric Acid Animal studiesApproximately 86% inhibition in rats nih.govmdpi.com
Catechin Animal studiesApproximately 85% inhibition in rats nih.govmdpi.com
Resveratrol Animal studiesNo significant inhibition observed in one study nih.govmdpi.com
Grape Seed Extract Animal studiesDid not produce statistically significant inhibition in one study nih.govmdpi.com

Chemoprevention Strategies Targeting N'-Nitrosonornicotine Carcinogenesis

Chemoprevention involves the use of natural or synthetic agents to suppress or reverse the process of carcinogenesis. wikipedia.org Research in this area aims to identify compounds that can specifically counteract the cancer-causing effects of NNN.

Mechanism of NNN-Induced Carcinogenesis: NNN induces cancer by forming DNA adducts and promoting tumor growth through receptor-mediated effects. mdpi.comnih.gov Therefore, chemopreventive strategies often target these mechanisms.

Natural Compounds as Chemopreventive Agents: A variety of natural compounds found in fruits, vegetables, and spices are being investigated for their potential to prevent NNN-induced cancers. nih.gov These compounds often possess antioxidant and anti-inflammatory properties. For example, isothiocyanates, found in cruciferous vegetables, have been identified as effective inhibitors of lung tumorigenesis induced by a related tobacco-specific nitrosamine, NNK, suggesting potential efficacy against NNN as well. nih.gov

Targeting Metabolic Activation: One approach to chemoprevention is to inhibit the metabolic activation of NNN by cytochrome P450 enzymes. wikipedia.org If this activation is blocked, NNN cannot form the DNA adducts that initiate carcinogenesis. mdpi.comnih.gov

Future Directions in Chemoprevention: The development of effective chemoprevention strategies for NNN-related cancers is a complex area of research. Future studies will likely focus on identifying more potent and specific chemopreventive agents, understanding their mechanisms of action, and evaluating their efficacy in relevant preclinical models. The ultimate goal is to develop safe and effective interventions for individuals at high risk for tobacco-related cancers. wikipedia.org

Interactive Data Table: Potential Chemopreventive Agents and Mechanisms

Agent/ClassPotential Mechanism of Action
Isothiocyanates Inhibition of metabolic activation by cytochrome P450 enzymes nih.gov
Polyphenols (e.g., from green tea) Antioxidant effects, modulation of signaling pathways nih.gov
Curcumin Anti-inflammatory and antioxidant properties
Resveratrol Induction of apoptosis and cell cycle arrest
Other dietary phytochemicals Alteration of various biomarkers and signaling pathways nih.gov

Q & A

Q. What analytical methods are recommended for quantifying N'-Nitrosonornicotine (NNN) in biological samples, and how are they validated?

  • Methodology :
    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for NNN quantification due to its sensitivity (detection limits of 0.01–0.1 ng/mL) and specificity. Sample preparation involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate NNN from matrices like urine or plasma .
    • Validation parameters include linearity (R² > 0.99), intra-/inter-day precision (<15% RSD), recovery efficiency (70–120%), and matrix effect evaluation to rule out ion suppression/enhancement .
    • Reference standards must be isotopically labeled (e.g., NNN-d₄) to correct for analyte loss during processing .

Q. How does the metabolic activation of NNN contribute to its carcinogenic potential?

  • Key Pathways :
    • α-Hydroxylation : Cytochrome P450 enzymes (e.g., CYP2A6) catalyze hydroxylation at the pyrrolidine ring, generating reactive diazonium ions that form DNA adducts (e.g., O⁶-POB-dGuo), leading to mutations .
    • N-Oxidation : Produces NNN-N-oxide, a less reactive metabolite, but this pathway is minor compared to α-hydroxylation .
    • DNA Repair Disruption : NNN adducts inhibit base-excision repair proteins like OGG1, exacerbating genomic instability .

Q. What factors influence NNN formation during tobacco processing?

  • Critical Variables :
    • Nitrosating Agents : Nitrites (NO₂⁻) in curing agents react with nornicotine (a nicotine metabolite) under acidic conditions (pH 3–5) .
    • Temperature and Humidity : Higher curing temperatures (>30°C) accelerate nitrosation kinetics .
    • Tobacco pH : Acidic environments favor protonation of amines, enhancing nitrosation rates .

Advanced Research Questions

Q. How can experimental designs control for confounding variables in NNN carcinogenicity studies?

  • Strategies :
    • In Vitro/In Vivo Models : Use transgenic rodent models (e.g., CYP2A6-humanized mice) to mimic human metabolic activation .
    • Dose-Response Relationships : Administer NNN at physiologically relevant doses (e.g., 0.1–10 ppm in drinking water) to avoid supra-physiological artifacts .
    • Co-Exposure Studies : Evaluate interactions with other tobacco alkaloids (e.g., nicotine) or inhibitors (e.g., phenethyl isothiocyanate) to assess synergistic/antagonistic effects .

Q. What experimental strategies mitigate artifactual NNN formation during sample preparation?

  • Preventive Measures :
    • Refrigerated Processing : Store samples at ≤−20°C to inhibit enzymatic/non-enzymatic nitrosation .
    • Nitrosation Inhibitors : Add ascorbic acid (1% w/v) or sulfamic acid to quench residual nitrites .
    • pH Control : Adjust samples to pH > 8 using ammonium hydroxide to deprotonate amines and slow nitrosation .

Q. How can researchers resolve contradictions between epidemiological data and mechanistic studies on NNN’s organ specificity?

  • Analytical Approaches :
    • Meta-Analysis : Pool data from cohort studies (e.g., oral/esophageal cancer incidence in smokeless tobacco users) and compare with mechanistic data on tissue-specific adduct formation .
    • Biomarker Validation : Use total NNN (free + glucuronidated) in urine as a surrogate for systemic exposure, correlating with tissue-specific DNA adduct levels .
    • Kinetic Modeling : Incorporate physiologically based pharmacokinetic (PBPK) models to predict organ-specific NNN bioavailability .

Data Contradictions and Resolution

Q. Why do studies report conflicting NNN levels in similar tobacco products?

  • Sources of Variability :
    • Geographic Differences : Nitrosamine levels vary by regional curing practices (e.g., fire-cured vs. air-cured tobacco) .
    • Analytical Heterogeneity : Discrepancies in extraction efficiency (e.g., SPE vs. LLE) or calibration standards (e.g., purity of reference materials) .
    • Sample Aging : Prolonged storage can degrade NNN or promote artifactual formation, depending on preservatives used .

Methodological Recommendations

  • For Biomarker Studies : Use isotope-dilution LC-MS/MS with rigorous validation to minimize false positives/negatives .
  • For Carcinogenesis Models : Prioritize in vivo studies with longitudinal biomarker monitoring to capture chronic exposure effects .
  • For Risk Assessment : Apply EFSA’s margin of exposure (MOE) framework, using BMDL₁₀ (benchmark dose lower confidence limit) from rodent bioassays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.